molecular formula C21H23N5O4 B2668792 Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate CAS No. 878716-20-2

Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

Cat. No. B2668792
CAS RN: 878716-20-2
M. Wt: 409.446
InChI Key: RXMCEINFTRUDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a methyl ester group, a purine group, an imidazole group, and a dimethylphenyl group. These groups are common in many biological molecules and pharmaceuticals, which suggests that this compound could have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and imidazole rings would likely contribute to the rigidity of the molecule, while the ester group would introduce some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would all influence its properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Luminescence Sensing

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which share structural motifs with the compound , demonstrates potential applications in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Catalytic Applications

The synthesis and characterization of compounds containing imidazolylidene, a moiety related to the imidazole portion of the compound , have shown applications in catalysis. For instance, silver(I) and gold(I) complexes with imidazolylidene ligands have been synthesized, indicating potential use in catalytic processes (Gaillard et al., 2009).

Molecular Interaction Studies

The study of carbene...H-D hydrogen bond coexistence with other interactions in dimers formed by imidazol-2-ylidene molecules reveals the complexity of molecular interactions. This research can shed light on the behavior of related compounds in various chemical environments, including the potential for forming stable complexes with various donors (Jabłoński, 2022).

Polymer Science

The synthesis and properties of polyimides from imidazole-blocked diisocyanates highlight the role of imidazole derivatives in the development of materials with specific characteristics. These studies point towards the use of such compounds in creating novel polymers with tailored properties (Jung & Park, 1995).

Heterogeneous Catalysis

The development of a cellulose aluminum oxide composite-supported imidazolium chloroaluminate ionic liquid as a heterogeneous catalyst demonstrates the utility of imidazolium derivatives in catalysis. This catalyst showed efficiency in Knoevenagel condensation, Michael addition, and cyclodehydration reactions, suggesting a broad range of potential applications for related compounds in catalytic processes (Boroujeni & Tahani, 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to assess its pharmacokinetics and potential therapeutic effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate involves the condensation of 3,5-dimethylphenylacetic acid with 2,4,6-trimethylpyrimidine-5-carboxylic acid to form 6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoic acid. This intermediate is then esterified with methyl propanoate to yield the final product.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "2,4,6-trimethylpyrimidine-5-carboxylic acid", "methyl propanoate" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylacetic acid with 2,4,6-trimethylpyrimidine-5-carboxylic acid using a coupling reagent such as EDCI or DCC in the presence of a base such as DIPEA or TEA to form 6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoic acid.", "Step 2: Esterification of 6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoic acid with methyl propanoate using a condensing agent such as DCC or EDCI in the presence of a base such as DIPEA or TEA to yield Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate." ] }

CAS RN

878716-20-2

Product Name

Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

Molecular Formula

C21H23N5O4

Molecular Weight

409.446

IUPAC Name

methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

InChI

InChI=1S/C21H23N5O4/c1-12-8-13(2)10-15(9-12)26-14(3)11-25-17-18(22-20(25)26)23(4)21(29)24(19(17)28)7-6-16(27)30-5/h8-11H,6-7H2,1-5H3

InChI Key

RXMCEINFTRUDGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.